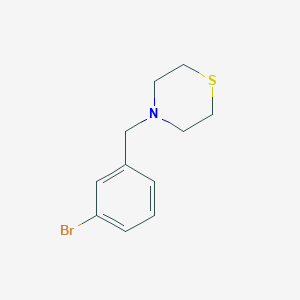

4-(3-Bromobenzyl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Bromobenzyl)thiomorpholine is an organic compound with the molecular formula C11H14BrNS It consists of a thiomorpholine ring substituted with a 3-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-bromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzyl)thiomorpholine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the bromine atom or to modify the thiomorpholine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted thiomorpholine derivatives.

Oxidation: Sulfoxides, sulfones.

Reduction: De-brominated thiomorpholine, modified thiomorpholine rings.

Scientific Research Applications

4-(3-Bromobenzyl)thiomorpholine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where thiomorpholine derivatives have shown efficacy.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the thiomorpholine ring can modulate its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

4-(4-Bromobenzyl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

3-Bromobenzylamine: Contains a 3-bromobenzyl group but with an amine functional group.

4-(3-Chlorobenzyl)thiomorpholine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-(3-Bromobenzyl)thiomorpholine is unique due to the presence of both a bromobenzyl group and a thiomorpholine ring. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

4-(3-Bromobenzyl)thiomorpholine is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H14BrNS

- Molecular Weight : 274.20 g/mol

- CAS Number : 414893-81-5

Antimicrobial Activity

Research has indicated that thiomorpholine derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed notable activity against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The anticancer properties of thiomorpholine derivatives have been explored in various studies. Specifically, this compound has been implicated in inhibiting cancer cell proliferation through:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt and MAPK pathways .

A case study involving human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases by regulating immune responses .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammation and cancer progression.

- Cell Signaling Modulation : The compound appears to interfere with signaling pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels, it can influence cellular responses to damage and stress .

Research Findings

Case Studies

- Antimicrobial Efficacy : A study tested this compound against Staphylococcus aureus and found it effective at low concentrations, highlighting its potential for treating infections caused by resistant strains.

- Cancer Cell Line Study : In a controlled experiment using breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential role as an anticancer agent.

Properties

IUPAC Name |

4-[(3-bromophenyl)methyl]thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDEQSIYFSCSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.